molecular formula C16H15N3O3S3 B2655980 3-(ethylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide CAS No. 886911-08-6

3-(ethylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide

Cat. No. B2655980
M. Wt: 393.49
InChI Key: NCGLQJPFRHKHDB-UHFFFAOYSA-N
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Description

The compound “3-(ethylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide” is a benzothiazole derivative. Benzothiazoles are aromatic heterocyclic compounds with a bicyclic structure consisting of the fusion of a benzene ring and a thiazole ring . They are known for their diverse pharmacological activities and are used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques. The presence of the benzothiazole ring can be confirmed by characteristic peaks in the UV-Vis, IR, NMR, and mass spectra .


Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and coordination reactions . The specific reactions that “3-(ethylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide” can undergo would depend on the specific functional groups present in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “3-(ethylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide” would depend on its specific structure. Factors that could influence its properties include the presence of polar functional groups, the degree of conjugation in the molecule, and the presence of chiral centers .

Scientific Research Applications

Synthesis and Biological Screening Compounds structurally related to 3-(ethylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide have been synthesized for biological and pharmacological screening, demonstrating significant activities across antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic assays (Patel et al., 2009). These studies suggest that the manipulation of the molecular structure, including the introduction of fluoro substitutions and various functional groups, can enhance the biological efficacy of these compounds.

Antimicrobial Efficacy Research has also shown the development of benzamide derivatives with various bioactive moieties, evaluated for their antimicrobial efficacy in vitro. Some of these compounds exhibited significant antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Priya et al., 2006).

Antimalarial and COVID-19 Applications A theoretical investigation into antimalarial sulfonamides has explored their potential utility as COVID-19 drugs, utilizing computational calculations and molecular docking studies. These studies indicate that certain sulfonamide derivatives may exhibit promising antimalarial activity and also offer insights into their interaction with COVID-19 related targets (Fahim & Ismael, 2021).

Chemical Synthesis and Antibacterial Activities The synthesis of hybrid compounds, coupling sulphonamide and benzothiazole, has been aimed at improving antibacterial properties. These synthesized compounds have demonstrated antibacterial activities, contributing to the development of new antibacterial agents (Ikpa et al., 2020).

VEGF Receptor-2 Inhibition Research into substituted benzamides has identified potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These findings are significant for the development of therapies targeting cancer and other diseases characterized by angiogenesis (Borzilleri et al., 2006).

Safety And Hazards

The safety and hazards associated with a specific compound depend on its physical and chemical properties. Benzothiazoles and their derivatives can be hazardous if ingested, inhaled, or come into contact with the skin .

Future Directions

Benzothiazoles and their derivatives are a focus of ongoing research due to their diverse pharmacological activities. Future research could explore new synthetic methods, investigate their mechanisms of action, and develop new benzothiazole-based drugs .

properties

IUPAC Name

3-ethylsulfanyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S3/c1-2-23-11-5-3-4-10(8-11)15(20)19-16-18-13-7-6-12(25(17,21)22)9-14(13)24-16/h3-9H,2H2,1H3,(H2,17,21,22)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGLQJPFRHKHDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(ethylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide

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